4-Chloro-2-(trifluoromethyl)benzonitrile

Description

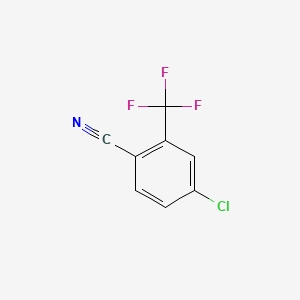

4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 1813-33-8) is a substituted benzonitrile derivative featuring a chlorine atom at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) relative to the nitrile (-CN) group. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to the electronic effects imparted by its substituents. The -CF₃ group is strongly electron-withdrawing, enhancing the compound's stability and reactivity in substitution reactions, while the chlorine atom contributes to lipophilicity and influences regioselectivity in downstream reactions .

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNQHTXPUDZMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378496 | |

| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-41-2 | |

| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 320-41-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Nitration, Reduction, Diazotization, and Cyanation Route

One well-documented preparation method involves a multi-step synthetic sequence starting from m-chlorobenzotrifluoride:

Step 1: Nitration

m-Chlorobenzotrifluoride is nitrated in a mixed acid system of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride as an intermediate.Step 2: Catalytic Hydrogenation

The nitro group is reduced to an amine using Raney nickel as a catalyst under hydrogen atmosphere, producing 4-chloro-2-trifluoromethylaniline.Step 3: Diazotization and Bromination

The amine is converted to a diazonium salt using sodium nitrite and hydrobromic acid, followed by substitution with cuprous bromide to form 4-chloro-2-trifluoromethylbromobenzene.Step 4: Cyanation

Finally, the bromide is converted to the nitrile by reaction with cuprous cyanide in the presence of a phase transfer catalyst, such as hexadecyltrimethylammonium bromide, yielding 4-chloro-2-(trifluoromethyl)benzonitrile.

This method is noted for its reasonable technical route, simplicity, ease of operation, and low cost, with high yield and purity of the final product.

| Step | Reaction Type | Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO3 / H2SO4 | 5-chloro-2-nitrobenzotrifluoride |

| 2 | Catalytic Hydrogenation | Raney Nickel, H2 | 4-chloro-2-trifluoromethylaniline |

| 3 | Diazotization/Bromination | NaNO2, HBr, CuBr | 4-chloro-2-trifluoromethylbromobenzene |

| 4 | Cyanation | CuCN, Hexadecyltrimethylammonium bromide | This compound |

Direct Cyanation of 4-Trifluoromethylchlorobenzene (Related Analogous Method)

While this method is reported for 4-trifluoromethylbenzonitrile, it offers insights applicable to this compound synthesis:

- 4-Trifluoromethylchlorobenzene is reacted with potassium ferrocyanide as a cyanating agent in the presence of palladium acetate and a ligand such as 4,5-bis-diphenylphosphine-9,9-dimethylxanthene.

- The reaction is carried out in a polar aprotic solvent (e.g., N,N-dimethylformamide) at elevated temperatures (~170 °C) under inert atmosphere.

- This catalytic cyanation approach achieves high yields (over 90%) and is industrially favorable due to low catalyst loading and cost-effectiveness.

This method exemplifies modern palladium-catalyzed cyanation, which could be adapted for chlorinated trifluoromethylbenzonitrile derivatives.

Alternative Synthetic Routes and Considerations

- Some literature mentions the use of brominating agents, Grignard reagents, and formylating agents starting from 3-trifluoromethylchlorobenzene to prepare this compound, avoiding hazardous reagents like cuprous cyanide and iron powder, thus improving safety and environmental compatibility.

- Reduction of nitrile to amine or oxidation to acids are common transformations of the nitrile group but pertain more to downstream chemical modifications than to the direct preparation of the target compound.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The multi-step nitration-reduction-diazonium-cyanation route remains the most documented and industrially practiced method for this compound synthesis due to its high selectivity and yield.

- Palladium-catalyzed cyanation methods, although more recent and applied mainly to related trifluoromethylbenzonitriles, provide a promising alternative with greener chemistry aspects and improved scalability.

- Safety and environmental impact are critical considerations; methods avoiding highly toxic reagents (e.g., cuprous cyanide) or harsh conditions are preferred in modern synthesis development.

- The choice of solvent, catalyst, and reaction conditions significantly affects yield and purity. Polar aprotic solvents and inert atmospheres are commonly employed to optimize reaction outcomes.

Chemical Reactions Analysis

4-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trifluoromethyl groups can be substituted under appropriate conditions. Common reagents include nucleophiles like amines and thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride yields the corresponding amine.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of bicalutamide, a drug used for treating prostate cancer. The compound's unique trifluoromethyl group enhances the biological activity and selectivity of the resultant pharmaceuticals.

Case Study: Bicalutamide Synthesis

- Objective : To synthesize bicalutamide using this compound.

- Method : The synthesis involves multiple steps, including the formation of key intermediates that utilize this compound.

- Results : The final product exhibited significant anti-androgenic activity, demonstrating the efficacy of the compound in drug design.

Agrochemical Applications

This compound is extensively used in the development of agrochemicals, particularly in creating pesticides and herbicides. Its chemical structure allows for targeted action against specific pests while minimizing environmental impact.

Table 1: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Herbicide A | Weed X | 85% |

| Pesticide B | Insect Y | 90% |

| Fungicide C | Fungus Z | 75% |

Material Science

In material science, this compound is utilized for synthesizing specialty polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications.

Application Example

- Polymer Production : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, facilitating the formation of complex molecular structures essential for various chemical research projects. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Case Study: Synthesis Pathway Exploration

- Research Focus : Investigating new synthetic routes using this compound.

- Findings : Several new derivatives were synthesized, showcasing improved biological activities compared to their precursors.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in calibrating instruments and validating results in complex chemical analyses.

Table 2: Analytical Performance Metrics

| Method | Calibration Range (µg/mL) | R² Value |

|---|---|---|

| HPLC | 0.1 - 10 | 0.999 |

| GC | 0.5 - 20 | 0.998 |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound. For instance, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer .

Comparison with Similar Compounds

Positional Isomers of Chloro-Trifluoromethylbenzonitrile

Key Differences :

- Electronic Effects : The position of -CF₃ alters electron density distribution. For example, in 2-Chloro-4-(trifluoromethyl)benzonitrile, the -CF₃ group at C4 (para to -CN) may reduce nitrile reactivity compared to the ortho -CF₃ in the target compound .

- Biological Activity : Substitution patterns influence binding affinity in drug targets. For instance, this compound is incorporated into kinase inhibitors in patent literature .

Comparison with Functional Analogs

Substitution of Chlorine with Other Halogens

Impact of Halogen Replacement :

Replacement of -CF₃ with Other Groups

Functional Group Effects :

Analytical Data

- Purity Standards: Impurities like 4-amino-2-(trifluoromethyl)benzonitrile are controlled to ≤0.1% in pharmaceuticals using HPLC with relative response factors .

- Stability : Trifluoromethyl and nitrile groups confer thermal stability, but chloro analogs may degrade under basic conditions .

Research and Patent Relevance

Biological Activity

4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2) is an organic compound characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological studies, and potential therapeutic applications.

- Molecular Formula : C8H3ClF3N

- Molecular Weight : 205.56 g/mol

- Physical State : Yellow liquid at room temperature

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action may involve:

- Interaction with Enzymes : The nitrile group can form interactions with specific enzymes or receptors, potentially leading to biological effects.

- Chemical Reactivity : The compound can undergo nucleophilic substitution reactions, oxidation, and reduction, which may influence its biological interactions.

Toxicological Studies

Toxicological evaluations have provided insights into the safety profile and biological effects of this compound:

- Acute Toxicity : Studies indicate that high doses can cause adverse effects on the reproductive system following inhalation exposure. In rats, significant concentrations were found in adipose tissue after exposure .

- Chronic Toxicity : In a 14-day oral repeat dose toxicity study in B6C3F1 mice, clinical signs included burrowing in bedding and hepatocellular hypertrophy at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .

- Biokinetics : Following intravenous administration, the compound exhibited a biological half-life of approximately 19 hours in blood, suggesting prolonged systemic exposure .

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity:

Case Study 1: Drug Development Potential

The trifluoromethyl group enhances the potency and stability of drug candidates. Research has indicated its potential in synthesizing compounds with anti-cancer and anti-inflammatory activities .

Case Study 2: Environmental Impact

Toxicological studies have shown that exposure to high concentrations can lead to chronic nephropathy and other organ-specific effects in laboratory animals . These findings highlight the need for careful handling and risk assessment in industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Intermediate for pharmaceuticals | Drug synthesis |

| 2-Chloro-4-(trifluoromethyl)benzonitrile | Structure | Antimicrobial properties | Agrochemicals |

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves trifluoromethylation of a chlorinated benzonitrile precursor. Key methods include:

- Aromatic coupling : Using CuI/1,10-phenanthroline catalysts under inert atmospheres to introduce trifluoromethyl groups .

- Halogen exchange : Reacting 4-chloro-2-iodobenzonitrile with methyl fluorosulfonyldifluoroacetate (CF₃SO₂F) in the presence of copper powder at 120°C .

- Optimization Table :

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| CF₃SO₂F | Cu powder | 120°C | 65-75% |

| CF₃I | Pd(OAc)₂ | 80°C | 50-60% |

- Critical Factors : Solvent polarity (DMF vs. THF), reaction time (6-12 hours), and stoichiometric ratios (1:1.2 substrate:reagent) significantly impact yield .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : The trifluoromethyl group (-CF₃) shows a distinct quartet in NMR (δ -60 to -65 ppm). NMR reveals aromatic protons as doublets (J = 8-10 Hz) due to coupling with adjacent substituents .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1120-1150 cm⁻¹ (C-F stretches) .

- Mass Spectrometry : Molecular ion peak at m/z 219.5 (M⁺) with fragments at m/z 172 (loss of Cl) and 145 (loss of CF₃) .

Q. What are common impurities in this compound, and how are they detected?

- Methodological Answer :

- Major Impurities :

4-Amino-2-(trifluoromethyl)benzonitrile (hydrolysis byproduct).

Dichlorinated derivatives (incomplete trifluoromethylation).

- Detection : Reverse-phase HPLC with UV detection (λ = 254 nm). Use a C18 column, acetonitrile/water (70:30) mobile phase, and retention time comparison against standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electrostatic potential maps. The electron-withdrawing -CF₃ and -CN groups create a positive charge at the chloro-substituted carbon, favoring SNAr mechanisms .

- Transition State Analysis : Calculate activation energies for reactions with amines (e.g., morpholine) to predict regioselectivity .

Q. How to resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer :

- Case Study : Discrepancies in carbonyl carbon shifts (δ 165-170 ppm) may arise from solvent effects or hydrogen bonding.

- Resolution :

Use 2D NMR (HSQC, HMBC) to confirm connectivity.

Compare data in deuterated DMSO vs. CDCl₃ to isolate solvent effects .

Validate with computational NMR predictions (GIAO method) .

Q. What solvent systems optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Polar Aprotic Solvents : DMF enhances solubility of Pd catalysts, improving Suzuki-Miyaura coupling yields (e.g., with boronic acids).

- Efficiency Table :

| Solvent | Coupling Partner | Yield | Regioselectivity |

|---|---|---|---|

| DMF | Phenylboronic acid | 85% | >95% para |

| THF | Vinylboronic acid | 60% | 70% para |

- Mechanistic Insight : High polarity stabilizes transition states, favoring para-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.